4,7-Dimethyltetral-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155748-76-8 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(4S)-4,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-8-3-5-10-9(2)4-6-12(13)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3/t9-/m0/s1 |
InChI Key |
SQESYXTWWGWCFK-VIFPVBQESA-N |
SMILES |
CC1CCC(=O)C2=C1C=CC(=C2)C |
Isomeric SMILES |
C[C@H]1CCC(=O)C2=C1C=CC(=C2)C |
Canonical SMILES |
CC1CCC(=O)C2=C1C=CC(=C2)C |
solubility |
53.04 mg/L @ 25 °C (est) |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dimethyltetral 1 One and Its Derivatives
Classical Annulation and Cyclization Approaches
Traditional methods for the synthesis of tetralones, including 4,7-Dimethyltetral-1-one (B3423103), have heavily relied on intramolecular cyclization reactions. These foundational strategies, particularly Friedel-Crafts acylation and the cyclization of substituted phenylbutanoic acids, have been instrumental in accessing the core tetralone structure.
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing tetralones. nih.govrsc.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgorganic-chemistry.org The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring, leading to the formation of a ketone. smolecule.com For the synthesis of tetralones, an intramolecular Friedel-Crafts acylation is employed, typically starting from a γ-phenylbutyric acid derivative. google.com
A key advantage of this method is that the resulting acylated product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The starting γ-phenylbutyric acids can be prepared through various synthetic routes, providing flexibility in accessing a range of substituted tetralones.
Cyclization of Substituted Phenylbutanoic Acids
The intramolecular cyclization of 4-phenylbutanoic acid and its substituted analogs is a direct and widely used method for the preparation of tetralones. smolecule.com This reaction is typically promoted by strong acids such as polyphosphoric acid, methanesulfonic acid (MSA), or hydrofluoric acid. smolecule.comgoogle.comresearchgate.net The mechanism involves the protonation of the carboxylic acid to form an acylium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the six-membered ketone ring of the tetralone. smolecule.com
Studies have shown that MSA can be an effective catalyst for the cyclization of 4-arylbutanoic acids to yield 1-tetralones, with reaction times ranging from 30 minutes to 3 hours depending on the substrate's reactivity. researchgate.net Microwave irradiation has also been explored to accelerate this transformation, offering moderate to good yields in shorter reaction times. researchgate.net
| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |
| 4-Phenylbutanoic acid | Polyphosphoric acid | 1-Tetralone (B52770) | Good | smolecule.com |
| 4-Arylbutanoic acids | Methanesulfonic acid | 1-Tetralones | Variable | researchgate.net |
| γ-Phenylbutyryl chloride | Anhydrous aluminum trichloride | 1-Tetralone | Not specified | google.com |
Advanced Catalytic Synthesis Routes
In recent years, the development of advanced catalytic systems has revolutionized the synthesis of complex organic molecules, including tetralone derivatives. These modern methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Palladium-Catalyzed Domino Carbene Migratory Insertion/Conjugate Addition Sequences
A powerful strategy for the stereoselective synthesis of α-tetralone-fused spirooxindoles involves a palladium-catalyzed domino reaction. acs.orgacs.org This sequence begins with a carbene migratory insertion followed by a 6-endo-trig conjugate addition. acs.orgacs.orgresearchgate.net The reaction utilizes readily available N-tosylhydrazones, derived from isatins, and 2'-iodochalcones. acs.orgacs.org This methodology demonstrates high functional group tolerance and broad substrate scope, enabling the efficient construction of complex molecular architectures. acs.orgacs.org Mechanistic studies, including NMR reaction profiling and deuterium-labeling, have provided insights into the reaction pathway. acs.org
Rhodium-Catalyzed Arylative Cascade Desymmetrization
An efficient and atom-economical approach to access enantioenriched 1-tetralones bearing a quaternary carbon stereocenter is through a rhodium-catalyzed asymmetric arylative cyclization. acs.orgnih.govacs.org This cascade reaction involves a highly regioselective alkyne insertion, a 1,4-rhodium shift, and a subsequent acylation step through the desymmetrization of a malonate moiety. acs.orgnih.govacs.org The use of an appropriate chiral diene ligand is crucial for achieving high enantioselectivity. acs.orgacs.org This method allows for the formation of multiple C-C bonds in a single step from simple starting materials like propynylmalonates and arylboronic acids. acs.org The regioselectivity of the alkyne insertion can be controlled by tuning the steric and electronic properties of the substituents. acs.org
| Catalyst System | Key Transformation | Substrates | Product Feature | Reference |
| Rhodium/Chiral Diene Ligand | Asymmetric Arylative Cyclization | Alkynylmalonates, Arylboronic Acids | Enantioenriched 1-tetralones with quaternary stereocenters | acs.orgnih.govacs.org |
Copper-Catalyzed N-Arylation Approaches
Copper-catalyzed N-arylation reactions have emerged as a versatile tool for the synthesis of nitrogen-containing heterocyclic derivatives. rsc.org While direct N-arylation to form a tetralone core is less common, this methodology is crucial for synthesizing derivatives where a nitrogen-containing ring is fused or attached to the tetralone scaffold. For instance, a one-pot method for the synthesis of tetrahydroisoquinolino[2,1-a]quinazolinone derivatives has been developed using a copper-catalyzed sequential N-arylation and intramolecular aerobic oxidative cyclization. rsc.org Copper(I) sources, particularly copper halides, are frequently used to catalyze N-arylation reactions with diaryliodonium salts as the arylating agents. mdpi.com The generally accepted mechanism involves the oxidative addition of the diaryliodonium salt to the Cu(I) catalyst, forming a Cu(III) intermediate. mdpi.com
Organocatalytic Methods for Asymmetric Transformations
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal-based catalysts. nih.gov These small organic molecules are often inexpensive, stable, and environmentally benign. nih.gov In the context of tetralone derivatives, bifunctional organocatalysts have proven particularly effective.
A notable example is the use of guanidine-bisurea bifunctional organocatalysts in the asymmetric α-hydroxylation of tetralone-derived β-ketoesters. acs.orgnih.gov This reaction, utilizing cumene (B47948) hydroperoxide (CHP) as the oxidant, allows for the introduction of a hydroxyl group at the α-position with a high degree of stereocontrol. acs.orgnih.gov The catalyst activates both the nucleophile and the electrophile through hydrogen bonding, guiding the stereochemical outcome of the reaction. youtube.com The development of such catalysts is a significant area of research aimed at creating sustainable chemical processes. nih.gov
The effectiveness of these organocatalytic systems is often evaluated through their ability to induce high enantioselectivity in various transformations, including aldol (B89426) reactions and Michael additions, which are fundamental for constructing complex molecular frameworks. sci-hub.semdpi.com For instance, proline and its derivatives are well-known organocatalysts for aldol reactions, proceeding through an enamine intermediate to create new carbon-carbon bonds and stereocenters. youtube.commdpi.com
Enzyme-Mediated Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry to construct complex molecules like tetralone derivatives. mdpi.comnih.gov This approach is particularly valuable for establishing stereocenters with high fidelity. mdpi.com Enzymes can be employed for kinetic resolutions, desymmetrization of meso compounds, or enantioselective functional group transformations. researchgate.netsemanticscholar.org
The enantioselective synthesis of natural trinorsesquiterpene tetralones has been achieved using chemoenzymatic methods. researchgate.net Key steps in these syntheses involve the use of enzymes for creating chiral building blocks. researchgate.net Two primary enzymatic transformations are utilized:
Baker's yeast mediated reduction : This method is used to reduce substituted (E)-3-aryl-but-2-enals, establishing a chiral alcohol center. researchgate.net
Lipase-mediated resolution : Lipases are used for the kinetic resolution of racemic alcohols, such as 2-arylpropanols, by selectively acylating one enantiomer. researchgate.netsemanticscholar.org
These enzymatically generated chiral intermediates are then converted through conventional chemical steps, such as homologation and intramolecular Friedel-Crafts cyclization, to yield the target tetralone structures in good yields and high stereoisomeric purity. researchgate.netsemanticscholar.org The modularity of chemoenzymatic strategies allows for the synthesis of various natural products and their analogs. mdpi.com
| Enzymatic Method | Enzyme/Organism | Substrate Type | Transformation | Reference |
|---|---|---|---|---|
| Reduction | Baker's Yeast | (E)-3-aryl-but-2-enals | Creates (S)-3-arylbutanols | researchgate.net |
| Kinetic Resolution | Lipase | Racemic 2-arylpropanols | Acylates one enantiomer to resolve the racemate | researchgate.netsemanticscholar.org |
Palladium Nanoparticles-Catalyzed Domino Strategies
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. youtube.com Palladium nanoparticles (Pd-NPs) have emerged as robust and often reusable catalysts for such transformations. nih.govsekargroup.com
While direct application to this compound is specific, the principles are demonstrated in the synthesis of related heterocyclic systems. For example, binaphthyl-stabilized palladium nanoparticles (Pd-BNP) catalyze domino reactions for the stereoselective synthesis of complex structures like α-tetralone-fused spirooxindoles and indanone derivatives. sekargroup.comresearchgate.netacs.org These reactions can proceed through a sequence involving carbene migratory insertion followed by a conjugate addition or an intramolecular reductive Heck reaction. sekargroup.comresearchgate.netacs.org
The key advantages of using Pd-NPs include:
High Stability and Reusability : The nanoparticles can often be recovered and reused multiple times without significant loss of activity. nih.gov
Ligand-Free Conditions : Many reactions can be performed without the need for external, often expensive and sensitive, ligands. researchgate.net
Broad Substrate Scope : The catalysts typically show tolerance to a wide range of functional groups. nih.govacs.org
This methodology allows for the efficient construction of complex molecular scaffolds from simple starting materials in a single pot, representing a highly atom-economical approach. nih.govresearchgate.net
Stereoselective and Asymmetric Synthesis of Tetralone Derivatives
Achieving stereocontrol in the synthesis of substituted tetralones is crucial for accessing specific isomers with desired biological activities. This section details strategies for controlling both relative (diastereoselective) and absolute (enantioselective) stereochemistry.
Diastereoselective Assembly Strategies
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. A powerful strategy for assembling tetralone derivatives with two adjacent chiral centers involves a tandem Michael addition and ipso-substitution reaction. nih.govacs.org
In this approach, 2'-nitrochalcones react with a nucleophile in a tandem sequence to produce highly substituted 1-tetralones. nih.govacs.org The reaction proceeds with high diastereoselectivity, affording specific diastereomers of the tetralone products. nih.gov This method highlights the power of tandem reactions to rapidly build molecular complexity from simple precursors. acs.org Other methods, such as Lewis acid-catalyzed benzylic C(sp³)–H bond functionalization, have also been developed to afford 1,3-disubstituted tetralin derivatives with high to excellent diastereoselectivities. rsc.org
Enantioselective Approaches via Oxidative Kinetic Resolution
Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org Oxidative kinetic resolution (OKR) has been successfully applied to the enantioselective synthesis of tetralone derivatives. acs.org
A highly effective method involves the OKR of tetralone-derived β-ketoesters using a guanidine-bisurea bifunctional organocatalyst and cumene hydroperoxide (CHP) as the oxidant. acs.orgacs.org This reaction simultaneously produces an α-hydroxylated product and leaves the unreacted starting material, both in highly enantioenriched forms. acs.orgthieme-connect.com The selectivity of this process is quantified by the selectivity factor (s), which compares the reaction rates of the two enantiomers. acs.org
| Substrate | Oxidized Product Enantiomeric Excess (% ee) | Recovered Starting Material Enantiomeric Excess (% ee) | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| β-substituted tetralones (rac-5b-j) | 83–90% | 88–99% | 43–99 | acs.org |
| cis-fused tricyclic 1-tetralones | Good to High | Good to High | Up to 42 | thieme-connect.com |
This organocatalytic OKR method provides a practical route to chiral β- and γ-substituted tetralones, which are otherwise challenging to synthesize due to the instability of their precursors. acs.org The utility of this approach has been demonstrated in the synthesis of natural products like (+)-linoxepin. acs.orgacs.org
Stereocontrolled Alkylation in Tetralone Systems
The introduction of alkyl groups at specific positions of the tetralone core with stereocontrol is a fundamental transformation. Direct alkylation of the 1-tetralone enolate can be challenging, often leading to mixtures of products. More controlled methods have therefore been developed.
One versatile approach involves the use of 2-methoxycarbonyl-1-tetralone intermediates. The sodium salt of this β-keto ester can be alkylated with various alkyl halides. Subsequent hydrolysis and decarboxylation yield the desired 2-alkyl-1-tetralone. For asymmetric alkylation, phase-transfer catalysis has been employed. The enantioselective alkylation of tetralone derivatives using a chiral phase-transfer catalyst allows for the formation of a new stereocenter with control over its absolute configuration. beilstein-journals.org This method has been applied to the synthesis of biologically active molecules. beilstein-journals.org Furthermore, diastereoselective Friedel–Crafts alkylation of related hydronaphthalene systems provides another route to chiral tetralins with high levels of stereocontrol. acs.org
Condensation and Tandem Reaction Sequences
Condensation and tandem reactions represent powerful tools in organic synthesis for the construction of complex molecular architectures from simpler precursors in a single operation. These methodologies are particularly valuable for creating the core structure of this compound and for introducing further structural diversity.
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgmdpi.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. wikipedia.org In the context of tetralones, this protocol allows for the introduction of a variety of substituents at the 2-position, leading to the formation of 2-benzylidene-1-tetralone (B1234382) derivatives.
While direct examples using this compound are not extensively documented in readily available literature, the reaction is well-established for analogous substituted tetralones. For instance, the synthesis of tetralone analogues of podophyllotoxin (B1678966) has been achieved via a chalcone (B49325) route, which begins with a Claisen-Schmidt reaction between acetophenone (B1666503) derivatives and an aromatic aldehyde. hilarispublisher.com In a more specific example, 6-methoxy-5-nitro-1-tetralone has been successfully condensed with various aromatic aldehydes in the presence of sodium hydroxide (B78521) in ethanol (B145695) to produce the corresponding chalcones in excellent yields. mdpi.com This reaction underscores the utility of the Claisen-Schmidt condensation for functionalizing the tetralone core.
The general scheme for the Claisen-Schmidt condensation of a substituted tetralone with an aromatic aldehyde is as follows:
A study on the synthesis of novel 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives utilized the Claisen-Schmidt condensation to prepare the chalcone precursors. The reaction of 6-methoxy-5-nitro-1-tetralone with different aromatic aldehydes afforded the corresponding chalcones in high yields, as detailed in the table below.
| Aromatic Aldehyde | Yield (%) |
|---|---|
| Benzaldehyde | 82 |
| 4-Chlorobenzaldehyde | 86 |
| 4-Methoxybenzaldehyde | 82 |
| 4-Nitrobenzaldehyde | 77 |
These examples demonstrate that the Claisen-Schmidt condensation is a robust method for the synthesis of chalcone derivatives from tetralones, a strategy that is applicable to this compound for the preparation of its corresponding derivatives.
Tandem reactions, also known as domino or cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without the need to isolate intermediates. nih.gov The tandem Michael-Aldol reaction sequence is a powerful strategy for the construction of cyclic and polycyclic systems. rsc.org This sequence typically involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, which generates an enolate that then participates in an intramolecular aldol reaction.
Organocatalysis has emerged as a key technology for promoting asymmetric tandem Michael-Aldol reactions. nih.gov For example, the reaction of 2-mercaptobenzaldehydes with α,β-unsaturated oxazolidinones, catalyzed by a thiourea-cinchona bifunctional organocatalyst, proceeds via a tandem Michael-aldol sequence to afford chiral thiochromenes in excellent yields and enantioselectivities. beilstein-journals.org
In the realm of tetralone synthesis, a tandem aldol condensation-Diels-Alder-aromatization sequence has been developed to produce polysubstituted 2-tetralone (B1666913) derivatives. researchgate.net In this one-pot process, an initial aldol condensation generates a diene in situ, which then undergoes a Diels-Alder reaction with a dienophile, followed by aromatization to yield the final tetralone product. researchgate.net While not a direct Michael-Aldol sequence, this demonstrates the power of tandem strategies in constructing the tetralone framework.
More directly related, organocatalytic tandem Michael addition reactions have been employed for the enantioselective synthesis of functionalized chromenes and related heterocyclic structures, showcasing the versatility of this approach in building complex molecular scaffolds. nih.gov The application of such tandem Michael-Aldol strategies to derivatives of this compound could provide a direct and efficient route to novel, functionally rich analogues.
Functional Group Interconversion Strategies in Tetralone Synthesis
Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's chemical properties and the introduction of new reactive sites. For a scaffold like this compound, these strategies are crucial for elaborating the core structure into a diverse range of derivatives.
The reduction of the carbonyl group in tetralones is a key transformation that can lead to the formation of the corresponding alcohols. This functional group interconversion is often accomplished using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to either diastereomeric or enantiomeric products. researchgate.net
A detailed study on the diastereoselective reduction of tetralin-1,4-dione, a close analogue of this compound, provides valuable insights into the behavior of different reducing agents. beilstein-journals.org The reduction of this diketone with various reagents yielded mixtures of the corresponding cis- and trans-diols with varying diastereoselectivity. beilstein-journals.org
The following table summarizes the results of the diastereoselective reduction of tetralin-1,4-dione with several common reducing agents.
| Reducing Agent | Ratio (cis:trans) | Yield (%) |
|---|---|---|
| NaBH₄ | 58:42 | 98 |
| LiAlH₄ | 32:68 | 94 |
| Red-Al | 13:87 | 76 |
| BH₃·THF | 61:39 | 93 |
| L-Selectride | 84:16 | 98 |
The data indicates that L-Selectride provides a high degree of diastereoselectivity in favor of the cis-diol, while Red-Al favors the formation of the trans-diol. beilstein-journals.org These findings are highly relevant for predicting and controlling the stereochemical outcome of the reduction of the carbonyl group in this compound. Furthermore, asymmetric transfer hydrogenation using Noyori-Ikariya type Ru(II) complexes has been shown to effectively reduce 2-arylidene-1-tetralones to the corresponding cis-benzylic alcohols with high diastereomeric and enantiomeric ratios. acs.org
The introduction of a hydroxyl group onto the tetralone skeleton via oxidative C-H activation is a powerful strategy for creating more complex and potentially bioactive molecules. rsc.org This transformation can be achieved with high levels of regio- and stereoselectivity using biocatalytic methods.
Mutants of the enzyme cytochrome P450-BM3 have been shown to be excellent catalysts for the oxidative hydroxylation of 1-tetralone derivatives. rsc.orgnih.gov These enzymatic systems can direct the hydroxylation to specific positions on the molecule with high enantioselectivity. rsc.orgresearchgate.net For instance, the P450-BM3 mutant F87V has been utilized for the highly regioselective and enantioselective hydroxylation of 6-iodo-tetralone at the C4-position, yielding the (R)-alcohol, a valuable synthetic intermediate. researchgate.net
The table below presents data from the P450-catalyzed hydroxylation of 6-iodo-tetralone.
| Product | Regioselectivity (%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (R)-4-hydroxy-6-iodo-tetralone | 99 | 36 | 98.7 |
In addition to biocatalytic methods, chemo-catalytic approaches have also been developed. The regioselective hydroxylation of unsymmetrical ketones, including substituted tetralones, has been accomplished using a copper-based catalytic system with hydrogen peroxide as the oxidant and an imine-directing group. nih.govacs.org This method allows for the selective functionalization of the γ-sp² C-H bonds of the tetralone scaffold. nih.govacs.org
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones to produce the corresponding amines. mdpi.com This reaction typically employs formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the nitrogen source and the reducing agent. mdpi.com The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ. libretexts.org
A study was conducted on the conversion of various 1-tetralone derivatives, including 5,7-dimethyl-1-tetralone (B79758), to their corresponding amines using the Leuckart reaction. scispace.com The process involved the initial conversion of the ketone to its formyl derivative, followed by hydrolysis under either acidic or basic conditions to yield the final amine. scispace.com
The results of the Leuckart reaction on 5,7-dimethyl-1-tetralone are summarized in the table below.
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Formation of Formamide Derivative | - | - |
| Hydrolysis of Formamide (Acidic) | Concentrated HCl | 75 |
| Hydrolysis of Formamide (Basic) | 10% aqueous NaOH | 90 |
The study found that hydrolysis of the intermediate formamide under basic conditions provided a higher yield of the desired 1-amino-5,7-dimethyltetralin compared to acidic hydrolysis. scispace.com This method provides a direct route for the synthesis of amine derivatives of this compound, opening up avenues for further derivatization and the exploration of their chemical and biological properties. More modern approaches to reductive amination include the use of imine reductases (IREDs), which have been shown to catalyze the amination of 2-tetralone with high conversion and enantioselectivity. nih.gov
Synthesis of Specific Functionalized Tetralone Analogues
The functionalization of the this compound core is crucial for developing new chemical entities. Methodologies for introducing specific functionalities, such as hydroxyl groups, arylmethylene substituents, and fused spiro-heterocyclic systems, are detailed below.
Hydroxylated Tetralone Derivatives
The introduction of hydroxyl groups to the tetralone ring system can be achieved through various methods, including benzylic hydroxylation and the reduction of corresponding oxidized precursors.
A common strategy for benzylic hydroxylation involves the use of a base, which can lead to aromatization if possible. However, in tetralone systems where aromatization is hindered, hydroxylation can occur, although the resulting products may be unstable and lead to dehydrated or oxidized compounds. journals.co.za For instance, the treatment of a dimethyl tetralone derivative under basic conditions in dimethyl sulfoxide (B87167) has been shown to yield hydroxylated products, though often in low yields alongside byproducts. journals.co.za
Another approach involves the synthesis of hydroxylated derivatives through multi-step sequences starting from a substituted tetralone. For example, the synthesis of (3S)-3,8-dihydroxy-6,7-dimethyltetralone highlights the use of complex organic techniques, including asymmetric synthesis, to achieve specific stereochemistry. ontosight.ai While not a direct hydroxylation of this compound, such syntheses demonstrate the construction of hydroxylated tetralone cores.
The synthesis of 4,4-Dimethyl-7-hydroxy-1-tetralone, a related compound, can be achieved starting from 1-tetralone. The process involves the introduction of the dimethyl groups via alkylation, followed by hydroxylation at the 7-position using methods like electrophilic aromatic substitution.
Table 1: Synthesis of Hydroxylated Tetralone Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Dimethyl tetralone | Base, Dimethyl sulfoxide | Hydroxylated dimethyl tetralone | journals.co.za |
Arylmethylene Tetralone Systems
The synthesis of arylmethylene derivatives of tetralones is most commonly achieved through the Claisen-Schmidt condensation. wikipedia.orgscirp.org This reaction involves the base-catalyzed condensation of a ketone, in this case, this compound, with an aromatic aldehyde. nih.govmdpi.com
The general procedure for the synthesis of E-2-arylmethylene-1-tetralones involves reacting the tetralone with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide, in a solvent like ethanol at room temperature. nih.govmdpi.com This method is versatile and allows for the preparation of a wide range of derivatives by varying the substituent on the aromatic aldehyde. nih.gov The reaction proceeds via an aldol addition followed by dehydration to yield the α,β-unsaturated ketone.
These arylmethylene tetralone systems are of interest as they can serve as intermediates for the synthesis of other complex heterocyclic systems.
Table 2: Examples of Claisen-Schmidt Condensation for Arylmethylene Tetralone Synthesis
| Ketone | Aldehyde | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 6-methoxy-5-nitro-1-tetralone | Aromatic aldehydes | NaOH / Ethanol | 2-Arylmethylene-6-methoxy-5-nitro-1-tetralones | mdpi.com |
Spirohydantoin and Spirooxindole Fused Tetralone Systems
The fusion of spirocyclic systems, such as hydantoins and oxindoles, to the tetralone core provides access to structurally complex and diverse molecules.
Spirohydantoin Derivatives: The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of spirohydantoins from ketones. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgsemanticscholar.org This one-pot, multi-component reaction involves treating a ketone, such as this compound, with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. wikipedia.org The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form the hydantoin (B18101) ring. This method is notable for its simplicity and the ability to generate spiro-fused heterocyclic systems in a single step.
Spirooxindole Derivatives: The synthesis of tetralone-fused spirooxindoles can be accomplished through various catalytic methods. Transition metal-catalyzed reactions, for instance, provide an effective pathway to these complex structures. nih.gov One such approach involves the stereoselective synthesis of tetralin-fused spirooxindoles through a process that may involve a hydride shift and cyclization, resulting in products with a hydroxyl group. chemrxiv.org These reactions can yield highly congested structures with good diastereoselectivity.
Another strategy for constructing spirooxindoles involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatin (B1672199) derivatives, with a suitable dipolarophile. researchgate.net While not directly starting from a tetralone, this highlights a common method for creating the spirooxindole core which could be adapted. The synthesis of triazole-fused tetracyclic spirooxindoles has also been reported via metal-free Huisgen cycloaddition. rsc.org
Table 3: Synthesis of Spiro-Fused Tetralone Systems
| Starting Material | Reaction Type | Reagents | Product Type | Reference(s) |
|---|---|---|---|---|
| This compound | Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ | Spirohydantoin fused to 4,7-dimethyltetralone | wikipedia.orgalfa-chemistry.com |
| Tetralin derivative | Hydride shift/cyclization | - | Tetralin-fused spirooxindole with hydroxyl group | chemrxiv.org |
| Isatin derivatives | 1,3-Dipolar Cycloaddition | Azomethine ylides | Spirooxindole derivatives | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 4,7 Dimethyltetral 1 One
Electrophilic Aromatic Substitution Reactions on the Tetralone Core
The benzene (B151609) ring of the tetralone core is susceptible to electrophilic aromatic substitution (EAS). minia.edu.eguomustansiriyah.edu.iq The rate and regioselectivity of these reactions are influenced by the existing substituents. The alkyl groups (methyl) and the carbonyl group exert directing effects on incoming electrophiles.
The mechanism of electrophilic aromatic substitution generally proceeds in two steps. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. uomustansiriyah.edu.iqmasterorganicchemistry.com This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqmasterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring. This reaction is typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the nitronium ion (NO2+) as the active electrophile. minia.edu.eg
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). This reaction often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination, to activate the halogen. makingmolecules.com
Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. They are catalyzed by Lewis acids and are prone to rearrangements in the case of alkylation. uomustansiriyah.edu.iq
The directing effects of the substituents on the 4,7-Dimethyltetral-1-one (B3423103) ring will determine the position of substitution.
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The carbonyl group in this compound is a key site for chemical reactivity, primarily undergoing nucleophilic addition reactions. pressbooks.pubmasterorganicchemistry.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. pressbooks.pub
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which results in the formation of a tetrahedral intermediate where the carbon hybridization changes from sp2 to sp3. masterorganicchemistry.com This is often followed by protonation of the resulting alkoxide ion to yield the final addition product. pressbooks.pub
Key reactions at the carbonyl center include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols. This is a powerful method for creating new carbon-carbon bonds.
Wittig Reaction: This reaction allows for the conversion of the carbonyl group into an alkene by reacting the tetralone with a phosphorus ylide.
Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation Reactions: this compound can participate in aldol (B89426) condensation reactions with other carbonyl compounds in the presence of an acid or base catalyst. smolecule.com
The reactivity of the carbonyl group can be influenced by steric hindrance from the adjacent methyl group and the fused ring system. Generally, aldehydes are more reactive than ketones in nucleophilic additions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. pressbooks.pub
Cycloaddition Reactions of Tetralones
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. Tetralones, including this compound, can participate in such reactions, most notably the Diels-Alder reaction.
Diels-Alder Reactions of this compound and Analogues
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com While the aromatic ring of this compound is not a typical diene for this reaction, derivatives of tetralones can be engineered to act as dienophiles. For instance, α,β-unsaturated tetralones can serve as dienophiles in Diels-Alder reactions. nih.gov
The reactivity in Diels-Alder reactions is generally enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comlibretexts.org For α,β-unsaturated tetralone derivatives, the carbonyl group acts as an electron-withdrawing group, activating the double bond for reaction with a diene. libretexts.org These reactions are stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org The Diels-Alder reaction provides a versatile route to complex polycyclic structures. wikipedia.org
| Reactant Type | Role in Diels-Alder Reaction | Activating/Deactivating Groups |
| α,β-Unsaturated Tetralone | Dienophile | The carbonyl group is electron-withdrawing, activating the alkene. |
| Substituted Butadienes | Diene | Electron-donating groups (e.g., alkyl, alkoxy) on the diene increase reactivity. |
Oxidation and Reduction Pathways
The this compound molecule possesses sites that can undergo both oxidation and reduction. purdue.edulibretexts.org These transformations can target the carbonyl group, the benzylic positions, or the aromatic ring itself.
Oxidation is the loss of electrons, often manifesting as an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. libretexts.org
The benzylic methylene (B1212753) groups (adjacent to the aromatic ring) are susceptible to oxidation to form a dicarbonyl compound or undergo ring cleavage under harsh conditions.
Oxidation of the tetralone can lead to the formation of naphthoquinone derivatives. For example, 6,7-dimethyltetral-1-one has been oxidized to 2-hydroxy-6,7-dimethyl-1,4-naphthoquinone. cdnsciencepub.com
Reduction is the gain of electrons, often seen as a decrease in the number of bonds to oxygen or an increase in the number of bonds to hydrogen. libretexts.orglibretexts.org
Reduction of the Carbonyl Group: As mentioned previously, the ketone can be reduced to a secondary alcohol using hydride reagents.
Clemmensen and Wolff-Kishner Reductions: These reactions are used to completely reduce the carbonyl group to a methylene group (CH2). The Clemmensen reduction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, while the Wolff-Kishner reduction employs hydrazine (B178648) (N2H4) and a strong base.
Birch Reduction: Under specific conditions, the aromatic ring can be reduced.
| Reaction Type | Reagents | Product |
| Oxidation of benzylic position | Strong oxidizing agents (e.g., KMnO4, CrO3) | Dicarbonyl compounds, ring-opened products |
| Reduction of Carbonyl (to alcohol) | NaBH4, LiAlH4 | 4,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
| Reduction of Carbonyl (to methylene) | Zn(Hg), HCl (Clemmensen); N2H4, KOH (Wolff-Kishner) | 1,8-Dimethyl-1,2,3,4-tetrahydronaphthalene |
Rearrangement Reactions and Skeletal Modifications
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.inwikipedia.org These reactions can be initiated by the formation of reactive intermediates such as carbocations. masterorganicchemistry.com
Several classic rearrangement reactions could potentially be applied to derivatives of this compound:
Beckmann Rearrangement: The oxime derived from this compound can undergo a Beckmann rearrangement in the presence of an acid catalyst to form a lactam (a cyclic amide). byjus.com This reaction involves the migration of the group anti-periplanar to the hydroxyl group of the oxime. mvpsvktcollege.ac.in The reaction of the oxime of a cyclic ketone results in ring expansion, inserting a nitrogen atom into the ring. byjus.com
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxy acid (like m-CPBA) to form an ester. It proceeds through the migration of an alkyl or aryl group to an electron-deficient oxygen atom. wiley-vch.de
Pinacol-type Rearrangements: If a vicinal diol is formed from the tetralone (e.g., through reduction of a diketone derivative), it could undergo an acid-catalyzed pinacol (B44631) rearrangement, leading to a spirocyclic ketone.
These rearrangements allow for significant skeletal modifications, providing access to different ring systems and functionalities.
Reactivity Studies in the Presence of Transition Metal Catalysts
Transition metal catalysts play a pivotal role in modern organic synthesis by enabling a wide array of transformations with high efficiency and selectivity. nih.govprinceton.edu The reactivity of this compound and its derivatives can be significantly expanded through the use of transition metal catalysis.
Potential applications of transition metal catalysis with this substrate include:
Cross-Coupling Reactions: The aromatic ring of the tetralone could be functionalized via reactions like Suzuki, Heck, or Sonogashira couplings if it is first converted to a suitable derivative (e.g., a halide or triflate). These reactions are typically catalyzed by palladium complexes.
C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the aliphatic backbone is a growing area of research. Catalysts based on metals like palladium, rhodium, and ruthenium can facilitate the introduction of new functional groups at positions that are otherwise difficult to access.
Asymmetric Hydrogenation: The carbonyl group can be reduced enantioselectively to a chiral alcohol using chiral transition metal catalysts (e.g., those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands). This is a key strategy for the synthesis of enantiomerically pure compounds.
Cyclization Reactions: Transition metal catalysts, such as gold or platinum, can catalyze the cyclization of enynes, which could be synthesized from this compound. nih.gov
The choice of metal, ligand, and reaction conditions is crucial for achieving the desired transformation with high yield and selectivity. ed.ac.uk
Stereochemical Aspects and Chiral Control in Tetralone Synthesis
Chirality Induction and Asymmetric Induction in Tetralone Systems
The introduction of a chiral center in a molecule, known as chirality induction, is a critical step in asymmetric synthesis. For 4,7-Dimethyltetral-1-one (B3423103), the carbon at position 4 is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, a process guided by a chiral influence which could be a catalyst, a reagent, or an existing chiral center in the substrate. nih.gov
A notable strategy for the asymmetric synthesis of (S)-4,7-dimethyl-1-tetralone involves an enantioconvergent Suzuki–Miyaura cross-coupling reaction. rsc.org This method starts from a racemic mixture of an acyclic allylic ester and, through a rhodium-catalyzed reaction, produces a single enantiomer of the product. The key to this high enantioselectivity is the use of a chiral ligand, in this case, a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which creates a chiral environment around the metal catalyst. rsc.org This chiral space dictates the facial selectivity of the subsequent bond formation, leading to the desired enantiomer.
Another powerful method demonstrated for the synthesis of (R)-4,7-dimethyl-1-tetralone is the cobalt-catalyzed Kumada cross-coupling of an α-bromo ester with p-tolylmagnesium bromide. acs.org This reaction employs a chiral bisoxazoline ligand in conjunction with a cobalt(II) bromide catalyst. The chiral ligand coordinates to the cobalt center, forming a chiral catalyst that directs the approach of the Grignard reagent to the substrate, thereby establishing the stereochemistry at the benzylic position which is later converted to the chiral center in the final tetralone. acs.org
Diastereoselectivity in Multi-step Synthesis Pathways
Diastereoselectivity, the preferential formation of one diastereomer over others, is a crucial consideration in multi-step syntheses where multiple stereocenters are formed. In the synthesis of this compound, while there is only one stereocenter in the final molecule, the synthetic route to construct it may involve intermediates with multiple stereocenters.
For instance, the synthesis of (S)-4,7-dimethyl-1-tetralone via the Suzuki–Miyaura cross-coupling first generates a γ-substituted ester intermediate. rsc.org The subsequent reduction of the double bond in this intermediate is a step where diastereoselectivity could be a factor if other stereocenters were present. In the reported synthesis, the reduction using Wilkinson's catalyst proceeds to give the desired product with minimal loss of stereochemical integrity, indicating high control over the process. rsc.org
Similarly, the synthesis of (R)-4,7-dimethyl-1-tetralone from the product of the Kumada cross-coupling involves several subsequent steps, including the cyclization to form the tetralone ring. acs.org The stereochemical outcome of this intramolecular Friedel-Crafts type reaction is dependent on the established stereocenter. The existing chiral center directs the cyclization to occur in a way that minimizes steric interactions, leading to the formation of the desired diastereomer of the cyclic product. The principles of diastereoselective tandem reactions, such as Michael addition followed by an ipso-substitution, have been shown to produce 1-tetralones with two contiguous chiral centers with high diastereoselectivity, illustrating the importance of controlling stereochemistry in related systems. researchgate.netrsc.org
Enantioselective Catalysis and Ligand Design for Tetralone Derivatization
Enantioselective catalysis is a powerful tool for creating chiral molecules, and the design of effective chiral ligands is at the heart of this field. As seen in the synthesis of this compound, both rhodium and cobalt catalysts, when paired with appropriate chiral ligands, can achieve high levels of enantioselectivity. rsc.orgacs.org
The choice of ligand is critical and is often tailored to the specific reaction and substrate. For the Suzuki–Miyaura cross-coupling, BINAP and its derivatives are common choices due to their C2 symmetry and tunable steric and electronic properties. The biphenyl (B1667301) backbone of these ligands creates a "chiral pocket" that effectively shields one face of the substrate, directing the nucleophilic attack to the other face. rsc.org
In the case of the cobalt-catalyzed Kumada coupling for the synthesis of (R)-4,7-dimethyl-1-tetralone, chiral bisoxazoline ligands were found to be optimal. acs.org These ligands coordinate to the metal center through their nitrogen atoms, creating a rigid chiral environment that controls the stereochemical outcome of the cross-coupling reaction. The development of novel chiral ligands, such as those based on cyclopropane, continues to expand the toolkit for enantioselective synthesis. acs.org
Beyond the synthesis of the tetralone core, enantioselective catalysis can also be used for its derivatization. For example, the asymmetric hydrogenation of α-substituted tetralones can be achieved with high efficiency using a RuPHOX–Ru catalyst system, proceeding via a dynamic kinetic resolution to yield chiral tetrahydronaphthols. rsc.org
Kinetic Resolution Strategies for Enantioenriched Products
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess. While not specifically reported for this compound, kinetic resolution is a well-established strategy for producing enantioenriched tetralone derivatives.
One prominent example is the oxidative kinetic resolution of cis-fused tricyclic 1-tetralone (B52770) derivatives using a guanidine–bisurea bifunctional organocatalyst. This process yields α-hydroxylation products along with the unreacted tetralone, both with high enantioselectivity. The selectivity of this reaction is governed by the intricate network of hydrogen bonds between the catalyst and the substrate, which creates distinct transition states for the two enantiomers.
Dynamic kinetic resolution is an even more powerful variant where the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. The aforementioned RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones is an excellent example of this strategy being applied to the tetralone scaffold. rsc.org
Conformational Analysis and Stereochemical Influences on Reactivity
The three-dimensional shape, or conformation, of a molecule plays a significant role in its reactivity. The tetralone ring system is not planar and can adopt different conformations. The cyclohexenone ring in α-tetralone can exist in two main conformations: a half-chair and an envelope. Theoretical studies using force-field methods suggest that the envelope conformation is more stable for the parent α-tetralone. nih.gov
For this compound, the presence of the methyl groups will influence the conformational preference. The methyl group at the C7 position on the aromatic ring is unlikely to significantly alter the conformation of the saturated ring. However, the methyl group at the C4 position, which is part of the flexible ring, will have a more pronounced effect. This C4-methyl group will preferentially occupy an equatorial position to minimize steric strain, which can lock the ring into a more defined conformation. This conformational preference can, in turn, influence the stereochemical outcome of reactions at adjacent positions. For example, in nucleophilic additions to the carbonyl group, the incoming nucleophile will preferentially attack from the less sterically hindered face, which is determined by the conformation of the ring and the orientation of the C4-methyl group.
The stereochemistry of substituents can also have a profound impact on the reaction pathway, as seen in the Beckmann rearrangement of tetralone oxime derivatives. The presence and nature of a neighboring group can dramatically alter the migratory aptitude of the groups attached to the oxime, leading to different regioisomeric lactam products. This highlights the intricate interplay between conformation, stereochemistry, and reactivity in the tetralone framework.
Advanced Characterization Methodologies in Tetralone Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. For 4,7-Dimethyltetral-1-one (B3423103), techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Single Crystal X-ray Diffraction (SCXRD) are indispensable for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in this compound can be determined.
In mechanistic studies, NMR is used to track the transformation of reactants to products over time. For instance, in the synthesis of this compound, aliquots can be taken from the reaction mixture at regular intervals, and their ¹H NMR spectra recorded. The disappearance of signals corresponding to starting materials and the appearance and integration increase of signals corresponding to this compound allow for the monitoring of reaction kinetics. While specific mechanistic studies on this compound are not widely detailed, the table below outlines the expected NMR spectral data based on its known structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data are predicted based on standard chemical shift ranges for the functional groups present.
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic-H (C5-H) | ~7.8-8.0 | d |
| ¹H NMR | Aromatic-H (C6-H, C8-H) | ~7.0-7.3 | m |
| ¹H NMR | Benzylic Methine (C4-H) | ~3.0-3.4 | m |
| ¹H NMR | Aliphatic Methylene (B1212753) (C2-H₂) | ~2.6-2.8 | m |
| ¹H NMR | Aliphatic Methylene (C3-H₂) | ~1.9-2.2 | m |
| ¹H NMR | Aromatic Methyl (C7-CH₃) | ~2.3-2.5 | s |
| ¹H NMR | Aliphatic Methyl (C4-CH₃) | ~1.2-1.4 | d |
| ¹³C NMR | Carbonyl (C1) | ~198-200 | |
| ¹³C NMR | Aromatic Quaternary (C4a, C8a) | ~130-145 | |
| ¹³C NMR | Aromatic CH (C5, C6, C8) | ~125-135 | |
| ¹³C NMR | Aromatic Quaternary (C7) | ~138-142 | |
| ¹³C NMR | Benzylic Methine (C4) | ~35-40 | |
| ¹³C NMR | Aliphatic Methylene (C2) | ~30-35 | |
| ¹³C NMR | Aliphatic Methylene (C3) | ~25-30 | |
| ¹³C NMR | Aromatic Methyl (C7-CH₃) | ~20-22 | |
| ¹³C NMR | Aliphatic Methyl (C4-CH₃) | ~18-21 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the conjugated ketone, the aromatic ring, and the aliphatic C-H bonds. Analysis of the parent compound, α-tetralone, shows a strong carbonyl stretch, which would also be a prominent feature for the dimethylated analog.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | Aromatic Ring | 3000-3100 | Medium |
| C-H Stretch (sp³) | Alkyl Chain & Methyls | 2850-3000 | Medium-Strong |
| C=O Stretch | Conjugated Ketone | 1670-1690 | Strong |
| C=C Stretch | Aromatic Ring | 1580-1620 | Medium-Strong |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and stereochemistry. thegoodscentscompany.comnist.gov The this compound molecule possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images (enantiomers).
To determine the absolute configuration of a single enantiomer, a suitable single crystal must be grown and analyzed. nih.gov The diffraction data can then be used to establish the arrangement of atoms in space. While SCXRD is the most powerful technique for this purpose, a search of the crystallographic literature indicates that the crystal structure of this compound has not been reported. In the absence of such data, the absolute configuration would need to be determined by other means, such as chiral synthesis from a known precursor or by using other chiroptical techniques in conjunction with computational chemistry. thieme-connect.demdpi.com
Chromatographic Methods for Purity and Isomer Separation
Chromatography is a laboratory technique for the separation of a mixture. It involves passing the mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte to be measured from other molecules in the mixture based on differential partitioning between the two phases.
High-Performance Liquid Chromatography (HPLC) Techniques for Compound Libraries
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for separating isomers. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
When screening compound libraries, HPLC is used to quickly assess the purity of each member. A pure sample of this compound would ideally show a single sharp peak at a characteristic retention time under specific conditions (column type, mobile phase composition, flow rate, and temperature). The presence of multiple peaks would indicate impurities or, in the case of a racemic mixture subjected to a chiral column, the presence of both enantiomers. Specific HPLC analytical methods for this compound are not detailed in the literature, but a typical method would be developed to ensure good separation from any potential starting materials or byproducts.
Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. During the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in an appropriate solvent system (mobile phase).
The progress of the reaction is visualized by observing the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product, this compound. The relative positions of the spots are quantified by their retention factor (Rf) value. The product, being a tetralone, is typically more polar than the likely hydrocarbon precursors but less polar than potential alcohol intermediates. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be chosen to achieve a product Rf value of approximately 0.3-0.5 for optimal separation and visualization.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and exploring the fragmentation pathways of organic compounds. For this compound, this analysis provides definitive confirmation of its molecular formula and offers valuable information about its structural stability.
The molecular formula of this compound is C₁₂H₁₄O, corresponding to a precise molecular weight of approximately 174.24 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) under electron ionization (EI) conditions. The fragmentation of this molecule is guided by the presence of the aromatic ring, the ketone functional group, and the aliphatic portion of the tetralone structure.
Aromatic ketones are known to undergo characteristic fragmentation patterns. A primary fragmentation pathway for aromatic ketones involves the cleavage of the bond alpha to the carbonyl group. whitman.edu For this compound, the most prominent fragmentation is expected to be the α-cleavage of the bond between the carbonyl carbon and the adjacent methylene group in the alicyclic ring. This would result in the loss of a C₃H₅ radical and the formation of a stable acylium ion.
Another significant fragmentation process for ketones is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In the case of this compound, this rearrangement is possible and would lead to the elimination of a neutral alkene molecule.
The fragmentation of α,β-unsaturated aromatic ketones often involves the loss of benzene (B151609) or styrene (B11656) moieties. acs.orgnih.govresearchgate.net While this compound is not α,β-unsaturated, the principles of charge stabilization on the aromatic ring are relevant. The fragmentation of the parent compound, 1-tetralone (B52770), shows characteristic losses that can be extrapolated to its dimethyl derivative. researchgate.netnist.gov For instance, the mass spectrum of 5-methoxy-1-tetralone (B1585004) also provides insights into how substituents on the aromatic ring influence fragmentation. nist.gov
The expected key fragments for this compound are summarized in the table below.
| Fragment (m/z) | Proposed Structure/Loss | Fragmentation Pathway |
| 174 | [C₁₂H₁₄O]⁺ | Molecular Ion (M⁺) |
| 159 | [M - CH₃]⁺ | Loss of a methyl group |
| 146 | [M - C₂H₄]⁺ | Retro-Diels-Alder reaction |
| 131 | [M - C₃H₅]⁺ | α-cleavage |
| 118 | [M - C₄H₆]⁺ | McLafferty rearrangement |
Advanced Electron Microscopy for Morphological and Structural Analysis (e.g., STEM, TEM)
Advanced electron microscopy techniques, such as Scanning Transmission Electron Microscopy (STEM) and Transmission Electron Microscopy (TEM), are powerful tools for the morphological and structural analysis of materials at the nanoscale and even atomic level. While often applied to nanomaterials and biological specimens, these techniques can also provide invaluable information about the crystalline structure of small organic molecules like this compound.
Assuming a crystalline sample of this compound can be prepared, TEM can be employed to obtain high-resolution images of the crystal lattice. This allows for the direct visualization of the arrangement of molecules within the crystal, revealing details about polymorphism, crystal defects, and grain boundaries. bohrium.comd-nb.inforesearchgate.net However, organic crystals are often sensitive to the high-energy electron beam, which can cause radiation damage. To mitigate this, low-dose imaging techniques are employed. bohrium.comd-nb.infonih.gov
STEM, which rasters a focused electron probe across the sample, can provide both imaging and analytical information. High-angle annular dark-field (HAADF) STEM is particularly useful for Z-contrast imaging, where the brightness of an atomic column in the image is related to its atomic number. This can be used to identify the locations of heavier atoms within the molecular structure if applicable.
The application of these techniques to this compound could yield the following information:
Crystal Structure: High-resolution TEM (HRTEM) can provide images of the crystal lattice, allowing for the determination of unit cell parameters and the identification of different crystalline polymorphs. d-nb.info
Defect Analysis: TEM can be used to identify and characterize various crystal defects, such as dislocations, stacking faults, and grain boundaries, which can influence the physical properties of the material. bohrium.com
Electron Diffraction: Selected Area Electron Diffraction (SAED) patterns obtained in a TEM can provide information about the crystallinity and crystallographic orientation of the sample.
| Technique | Information Obtainable for this compound | Sample Requirements |
| TEM | Crystal size and shape, lattice imaging, identification of polymorphs and defects. | Thin, electron-transparent crystalline sample. |
| STEM | High-resolution imaging, elemental mapping (if coupled with EDS or EELS). | Thin, electron-transparent crystalline sample. |
| SAED | Crystallinity, unit cell parameters, crystallographic orientation. | Crystalline sample. |
X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local atomic environment of a specific element within a compound. XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, XAS measurements at the carbon and oxygen K-edges can provide valuable insights into its electronic and local structure.
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. By analyzing the pre-edge features and the position of the absorption edge, one can probe the unoccupied electronic states. For this compound, the carbon K-edge XANES would reveal information about the π* orbitals of the aromatic ring and the carbonyl group, while the oxygen K-edge XANES would be particularly sensitive to the electronic environment of the carbonyl oxygen. Studies on aromatic amino acids have demonstrated the sensitivity of XAS to π-stacking interactions, which could be relevant for understanding intermolecular interactions in the solid state of this compound. researchgate.net
The EXAFS region, which extends to higher energies beyond the edge, contains information about the local atomic structure around the absorbing atom. The oscillations in the EXAFS spectrum are due to the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can provide precise information about bond distances, coordination numbers, and the identity of neighboring atoms. For this compound, carbon K-edge EXAFS could be used to determine the C-C and C-O bond lengths with high accuracy.
| XAS Region | Information Probed | Application to this compound |
| XANES | Oxidation state, coordination geometry, unoccupied electronic states. | Probing the electronic structure of the carbonyl group and the aromatic ring. |
| EXAFS | Bond distances, coordination numbers, identity of neighboring atoms. | Precise determination of C-C and C-O bond lengths. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org It is a widely used tool for analyzing chemical reactivity and elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.com
In the context of 4,7-Dimethyltetral-1-one (B3423103), DFT calculations can be employed to map out the potential energy surface for various reactions. For instance, the reduction of the ketone group or electrophilic aromatic substitution on the benzene (B151609) ring are plausible transformations. DFT can model the step-by-step mechanism of such reactions, identifying key intermediates and transition states. pku.edu.cn
The primary output of such an analysis is the activation energy (ΔE‡) and the reaction energy (ΔErxn) for each potential pathway. By comparing the activation energies of competing pathways, chemists can predict which product is most likely to form under given conditions. For example, a DFT study could determine the regioselectivity of nitration on the aromatic ring by calculating the energies of the transition states leading to substitution at different positions. Quantum mechanical methods allow for the calculation of the energy and electronic structure of molecular systems in different spatial configurations, which is essential for analyzing the breaking and formation of bonds. mdpi.com
Table 1: Hypothetical DFT-Calculated Energy Profile for Competing Reaction Pathways of this compound
| Reaction Pathway | Transition State (TS) Geometry | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| Ketone Reduction (Hydride Attack) | C=O bond elongation, H- approaching | 15.2 | -25.8 |
| Electrophilic Nitration (C5) | Wheland intermediate formation | 18.5 | -12.3 |
| Electrophilic Nitration (C6) | Wheland intermediate formation | 22.1 | -10.1 |
| Enolate formation (Base-catalyzed) | C-H bond breaking at C2 | 12.7 | +5.4 |
Note: Data are illustrative and represent the type of results obtained from DFT calculations.
Molecular Dynamics Simulations in Mechanistic Understanding
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. wustl.edunih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. wustl.edu MD simulations are invaluable for understanding how molecular conformation, solvent effects, and thermal motion influence chemical processes.
For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent, such as water or hexane (B92381), under periodic boundary conditions. The simulation then solves Newton's laws of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov
This approach provides mechanistic insights by revealing:
Conformational Dynamics: How the tetralone ring puckers and how the methyl groups rotate.
Solvation Structure: The arrangement of solvent molecules around the solute, particularly around the polar ketone group and the nonpolar aromatic and aliphatic parts.
Transport Properties: How the molecule diffuses through a medium.
By observing the dynamic behavior of the molecule, researchers can gain a deeper understanding of the steric and electronic environments that govern its reactivity and interactions. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemistry focuses on the application of quantum mechanics to chemical systems to understand and predict properties like electronic structure and reactivity. wikipedia.org The first step in a quantum chemical problem is often to solve the Schrödinger equation for the molecule to determine its electronic structure. wikipedia.org For this compound, these calculations can reveal fundamental aspects of its chemical nature.
Key properties derived from these calculations include:
Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.
Electron Density Distribution: This shows how electrons are distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen, for example, would be an area of high electron density.
Reactivity Indices: Conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity, which can quantify and predict the molecule's behavior in various reactions. mdpi.com
These calculations provide a static, ground-state picture of the molecule's electronic properties, which serves as a powerful predictive tool for its chemical reactivity.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.8 eV | Energy of the highest energy electrons; related to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest available orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | 2.9 D | Quantifies the overall polarity of the molecule, pointing towards the carbonyl group. |
| Mulliken Charge on Carbonyl Carbon | +0.45 e | Indicates a significant partial positive charge, a prime site for nucleophilic attack. |
| Mulliken Charge on Carbonyl Oxygen | -0.52 e | Indicates a significant partial negative charge, a site for protonation or metal coordination. |
Note: Data are illustrative and represent typical outputs from quantum chemical calculations.
Prediction of Spectroscopic Parameters from Theoretical Models
Quantum chemical calculations can predict various spectroscopic properties of molecules. By calculating the response of the molecular geometry and electron distribution to external magnetic or electric fields, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR).
For this compound, theoretical calculations could predict:
¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, one can predict their chemical shifts. These predicted values can be compared to experimental data to confirm the molecular structure.
IR Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, vibrational modes and their frequencies can be determined. A strong absorption frequency corresponding to the C=O stretch of the ketone group would be a key feature.
Comparing theoretical spectra with experimental ones is a critical step in validating the computational model and ensuring its accuracy. Discrepancies can also point to specific environmental effects (like solvent interactions) not included in the initial gas-phase calculation.
Free Energy Perturbation (FEP) Studies on Chemical Binding Interactions
Free Energy Perturbation (FEP) is a computational technique used to calculate the free energy difference between two related chemical states. nih.govresearchgate.net It is particularly powerful for predicting the change in binding affinity of a ligand to a receptor upon a small chemical modification. The method involves "alchemically" transforming one molecule into another through a series of non-physical intermediate steps. nih.gov
In a hypothetical study, FEP could be used to evaluate the impact of modifying this compound on its binding affinity to a model receptor. For example, one could calculate the relative binding free energy (ΔΔG) difference between this compound and a derivative, such as 4,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ol (where the ketone is reduced to an alcohol).
The FEP calculation would involve running separate simulations for the ligand in solvent and for the ligand bound to the receptor. The difference in the free energy of transformation in these two environments yields the relative binding free energy. A negative ΔΔG would imply the modification improves binding affinity, while a positive value would suggest it weakens it. FEP is considered a gold standard for accuracy in predicting relative binding affinities. chemrxiv.org
Molecular Modeling for Ligand-Receptor Interactions
Molecular modeling encompasses a range of computational techniques used to model and predict how molecules interact. nih.gov A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. preprints.org
For this compound, a molecular docking study could be performed to understand its chemical binding affinity with a hypothetical receptor cavity. The process involves:
Defining the Binding Site: A specific pocket on the receptor surface is identified.
Conformational Sampling: Multiple conformations of this compound are generated.
Docking and Scoring: The ligand conformations are placed in the binding site, and their orientations are systematically explored. A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose, identifying the most favorable ones. preprints.org
The results would reveal the likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds (e.g., with the ketone oxygen) and hydrophobic interactions (with the dimethylated aromatic ring). This analysis focuses purely on the chemical and physical interactions that stabilize the complex. researchgate.net
Applications of 4,7 Dimethyltetral 1 One and Its Derivatives in Broader Synthetic Contexts
Role as Intermediates in Total Synthesis of Complex Molecular Architectures
Substituted tetralones are crucial building blocks in the total synthesis of natural products and therapeutically relevant molecules. semanticscholar.orgresearchgate.net Their rigid bicyclic framework provides a solid foundation for stereocontrolled introductions of new functional groups and ring systems. The chemical literature documents the use of the tetralone core in synthesizing compounds with potential applications as antibiotics, antidepressants, and antitumor agents. researchgate.netresearchgate.net
While direct total syntheses employing 4,7-Dimethyltetral-1-one (B3423103) are not extensively detailed in the provided research, the synthesis of related natural products highlights the strategic importance of the dimethyltetralone framework. A key example is the family of sesquiterpenes known as calamenenes. The synthesis of (-)-calamenene, for instance, proceeds through intermediates that share the core bicyclic structure, demonstrating how this framework is elaborated to achieve the final complex natural product. nih.gov The general value of tetralones is further underscored in the syntheses of various natural products, including O-methylasparvenone, 10-norparvulenone, aristelegone-A, and catalponol, where the tetralone subunit is a central feature. semanticscholar.org
Table 1: Examples of Natural Product Classes Synthesized from Tetralone Scaffolds
| Natural Product Class | Key Synthetic Role of Tetralone | Representative Synthesized Molecules |
|---|---|---|
| Sesquiterpenes | Core bicyclic framework | (-)-Calamenene |
| Naphthoquinones | Precursor to the bicyclic skeleton | O-Methylasparvenone, 10-norparvulenone |
| Diterpenoids | Foundational structural unit | Aristelegone-A |
Building Blocks for Polycyclic Systems
The inherent structure of this compound makes it an excellent precursor for the construction of more elaborate polycyclic systems. semanticscholar.org The fusion of an aromatic ring to a cyclohexanone (B45756) ring provides multiple reaction sites for annulation and cycloaddition reactions. Methodologies such as Diels-Alder reactions and Friedel-Crafts acylation-cyclization are commonly employed to build upon the tetralone core. semanticscholar.org
For example, α,β-unsaturated tetralones, which can be readily prepared from the parent tetralone, can act as dienophiles in Diels-Alder reactions. This strategy provides a powerful route to complex polycyclic structures, as seen in the development of polyketide-like molecular libraries. Furthermore, intramolecular Friedel-Crafts acylation is a classic method for forming the tetralone ring itself and can be adapted to add further rings to the existing framework. researchgate.net The nitrogen deletion/Diels-Alder cascade reaction is another modern approach for synthesizing substituted tetralins, which are closely related to and can be derived from tetralones. acs.org
Precursors for Heterocyclic Compound Synthesis
The reactivity of the carbonyl group in this compound and its derivatives is frequently exploited for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The α-position to the carbonyl is readily functionalized, and the ketone itself is susceptible to condensation reactions with various binucleophiles, leading to the formation of fused heterocyclic rings.
Research has demonstrated that substituted tetralones are suitable starting materials for a range of synthetic heterocyclic compounds. researchgate.net This includes the synthesis of:
Fused Pyrazolines and Isoxazoles: Reaction of α,β-unsaturated tetralones (chalcones derived from tetralones) with hydrazines or hydroxylamine (B1172632) can yield pyrazoline or isoxazole (B147169) rings fused to the tetralone framework.
Benzothiazepine Derivatives: Tetralone-based scaffolds have been used to create novel 1,4-benzothiazepine derivatives. researchgate.net
Fused Pyrimidines and Quinolines: Condensation reactions can be employed to build pyrimidine (B1678525) or quinoline (B57606) rings onto the tetralone core.
These transformations highlight the role of the tetralone skeleton as a versatile platform for generating structural diversity in heterocyclic chemistry. researchgate.net
Development of Novel Reagents and Catalysts from Tetralone Frameworks
The use of tetralone frameworks in the direct development of novel reagents and catalysts is a more specialized area of application. While the primary utility of compounds like this compound lies in their role as synthetic intermediates, the rigid, chiral, and modifiable nature of the tetralone scaffold presents opportunities for its incorporation into catalyst design.
For instance, chiral tetralone derivatives can be converted into corresponding chiral ligands for asymmetric catalysis. The synthesis of chiral 1-tetralol derivatives through the reduction of the tetralone carbonyl group is a straightforward process. nih.gov These chiral alcohols or their amine analogs could potentially be developed into ligands for metal-catalyzed reactions, where the stereochemistry of the ligand influences the stereochemical outcome of the reaction. Although specific examples detailing the use of this compound as a catalyst precursor are not prominent, the foundational chemistry for such applications exists within the broader context of using chiral bicyclic systems in asymmetric synthesis.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4,7-Dimethyltetral-1-one, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or alkylation of substituted tetralin derivatives. To ensure reproducibility, document reaction conditions (temperature, catalysts, solvent ratios) in detail. For example, use NMR and GC-MS to verify intermediate purity and final product identity. Include raw spectral data and calibration curves in supplementary materials to allow independent verification .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) and chromatographic methods (HPLC, GC-MS). Cross-reference observed peaks with databases like NIST Chemistry WebBook for validation . For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm molecular geometry.
Q. What are the best practices for handling discrepancies in spectroscopic data during characterization?
- Methodological Answer : Replicate analyses using alternative instruments or labs to rule out equipment bias. Compare results with literature values (e.g., NIST) and apply statistical tools (e.g., confidence intervals) to assess variability. Document unresolved anomalies in supplementary materials for peer review .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be optimized to minimize byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading, temperature gradients, and solvent polarity. Use response surface methodology (RSM) to model interactions between parameters. Validate findings with kinetic studies (e.g., time-resolved NMR) and computational simulations (DFT) to identify transition states .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of published datasets, focusing on assay conditions (e.g., cell lines, concentrations). Replicate key studies under controlled conditions and apply multivariate analysis to isolate confounding variables (e.g., solvent effects, impurity profiles). Publish negative results to address publication bias .
Q. How should researchers validate computational models predicting the physicochemical properties of this compound?
- Methodological Answer : Compare in silico predictions (e.g., logP, solubility) with empirical measurements using standardized protocols (OECD guidelines). Use leave-one-out cross-validation (LOOCV) to assess model robustness. Disclose limitations (e.g., force field accuracy) in computational methods .
Data Management & Reporting
Q. What are the ethical guidelines for presenting contradictory data in publications?
- Methodological Answer : Clearly demarcate confirmed results from unresolved anomalies. Use appendices for raw datasets and statistical analyses. Cite conflicting studies and propose hypotheses (e.g., stereochemical influences) for further testing. Follow journal-specific policies for transparency (e.g., Beilstein’s supplementary material guidelines) .
Q. How can researchers ensure traceability in large datasets for this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
